

Application Notes and Protocols: MC4033 IC50 Values in A549 and H1299 Cell Lines

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Compound of Interest

Compound Name: MC4033

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These application notes provide detailed information on the half-maximal inhibitory concentration (IC50) values of **MC4033** in the A549 and H1299 non-small cell lung cancer (NSCLC) cell lines. This document includes experimental protocols for determining cell viability and diagrams illustrating the experimental workflow and the relevant signaling pathway.

Data Presentation

The IC50 values of **MC4033**, a selective lysine acetyltransferase 8 (KAT8) inhibitor, have been determined in various cancer cell lines, including the NSCLC cell lines A549 and H1299.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

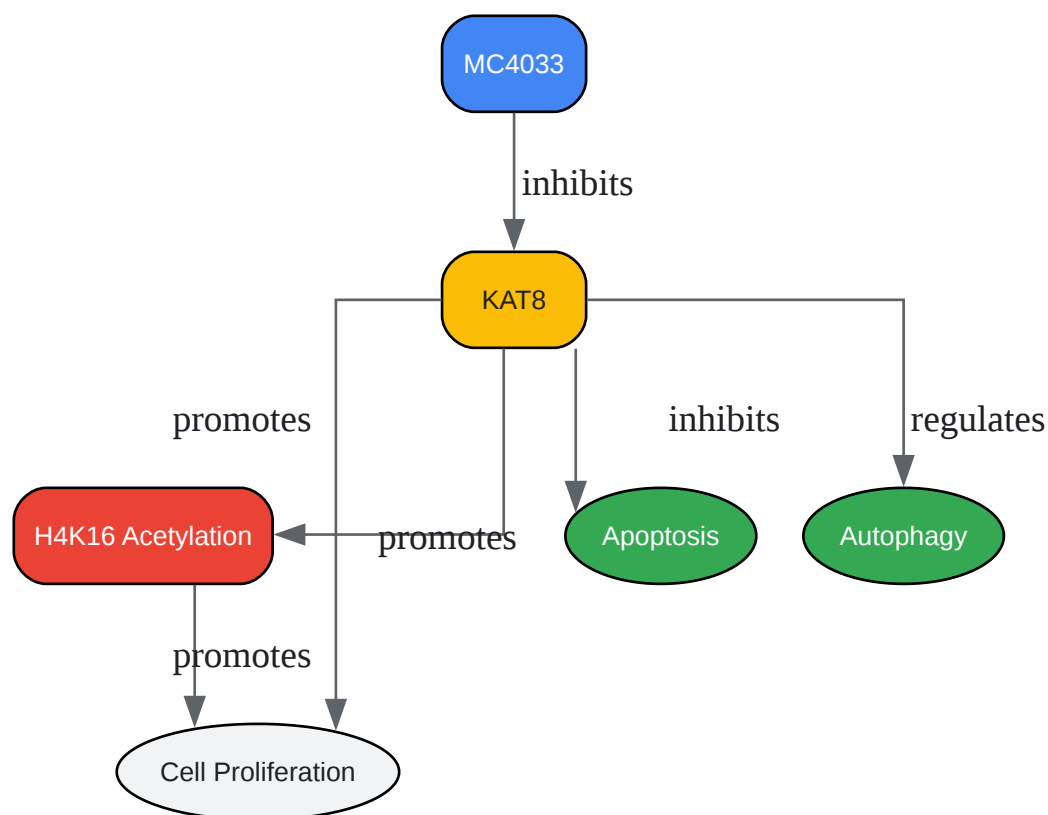
Cell Line	Cancer Type	IC50 Value (μM)
A549	Non-Small Cell Lung Cancer	41.0 ± 9.8
H1299	Non-Small Cell Lung Cancer	52.1 ± 10.6

Table 1: IC50 values of **MC4033** in A549 and H1299 cell lines after 72 hours of treatment. Data from Fiorentino F, et al. (2023).[\[4\]](#)

Signaling Pathway

MC4033 functions as a selective inhibitor of lysine acetyltransferase 8 (KAT8).[1][3][4] KAT8 is a crucial enzyme that primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac).[4] This epigenetic modification plays a significant role in various cellular processes. The dysregulation of KAT8 has been linked to the development and progression of several cancers, including non-small cell lung cancer.[4]

In NSCLC cell lines such as A549 and H1299, KAT8 is overexpressed and promotes cell proliferation, migration, and adhesion.[4] The inhibition of KAT8 by **MC4033** leads to a decrease in H4K16 acetylation.[1] This, in turn, can induce cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1][4] Knockdown of KAT8 in both A549 and H1299 cells has been shown to reduce cell proliferation.[4]



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MC4033 Signaling Pathway

Experimental Protocols

Cell Culture

A549 and H1299 human lung carcinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. [5][6]

Cell Viability Assay (MTS Assay)

The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[5] This protocol is adapted from standard procedures.[5]

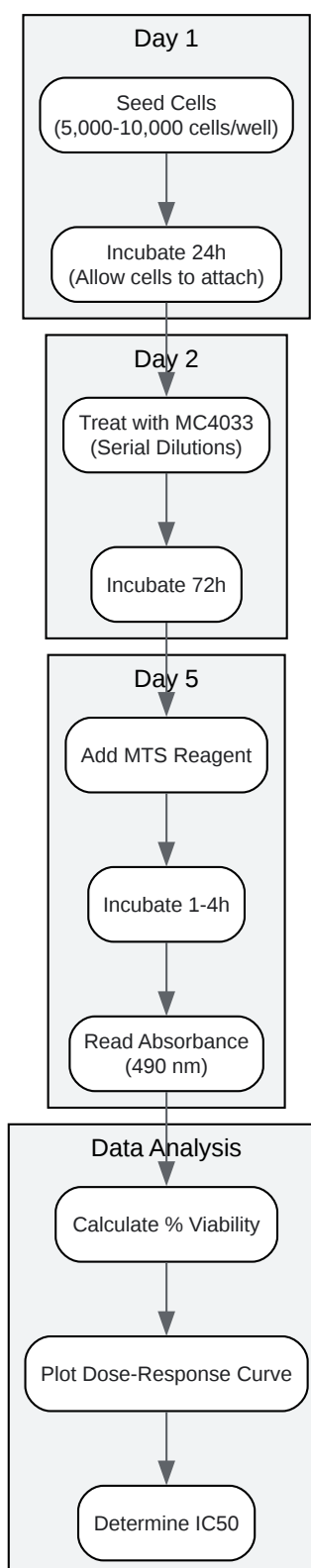
Materials:

- A549 or H1299 cells
- RPMI-1640 medium with 10% FBS
- 96-well microplates
- **MC4033** stock solution (dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed 5,000 to 10,000 cells per well in a 96-well plate with 100 µL of culture medium.[5][7]
 - Incubate the plate for 24 hours to allow cells to attach.
- Compound Treatment:

- Prepare serial dilutions of **MC4033** in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 1.25, 2.5, 5, 10, 25, 50, 100, and 200 μ M).^[4]
- Include a vehicle control (DMSO) at the same concentration as the highest concentration of **MC4033**.
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **MC4033** or vehicle control.
- Incubate the plate for 72 hours.^[4]
- MTS Assay:
 - Add 20 μ L of MTS reagent to each well.^[5]
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 490 nm using a microplate reader.^[5]
- Data Analysis:
 - Subtract the background absorbance (medium only) from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the logarithm of the **MC4033** concentration.
 - Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).



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IC50 Determination Workflow

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